molecular formula C10H12N2O6 B2581690 1,2-Diethoxy-4,5-dinitrobenzene CAS No. 40294-27-7

1,2-Diethoxy-4,5-dinitrobenzene

Cat. No. B2581690
CAS RN: 40294-27-7
M. Wt: 256.214
InChI Key: YLZQXWYRDKWMOJ-UHFFFAOYSA-N
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Description

“1,2-Diethoxy-4,5-dinitrobenzene” is a chemical compound . Its molecular formula is C10H12N2O6 . It is also known as 4,5-Dinitroveratrole .


Molecular Structure Analysis

The molecular weight of this compound is 256.212 Da . The structure of this compound can be represented by the linear formula C10H12N2O6 .


Physical And Chemical Properties Analysis

This compound is a solid crystalline substance with a yellow appearance . It has a melting point range of 131 - 134 °C . The density of this compound is predicted to be 1.416±0.06 g/cm3 .

Scientific Research Applications

Precursor for Schiff Base Macrocycles

1,2-Diethoxy-4,5-dinitrobenzene is a significant precursor in the synthesis of Schiff base macrocycles and various other molecules. Studies have found that the dinitration reaction of 1,2-dialkoxybenzenes, like this compound, shows unique regioselectivity, leading to specific products ideal for further chemical synthesis (Shopsowitz, Lelj, & MacLachlan, 2011).

Gas Chromatographic-Mass Spectrometric Identification

This compound has been used in studies involving the identification of impurities in chemical samples. Gas chromatography and mass spectrometry have been applied to identify impurities in 1,2-diethoxybenzene samples, which provides a methodology for quality control and analysis in chemical manufacturing (Hazai & Ledniczky, 1990).

Molecular Polarisability and Dipole Moments

Research into the dipole moments and Molar Kerr constants of dinitrobenzenes, including derivatives like this compound, has provided insights into the configurations of these molecules in dissolved states. This is crucial for understanding the physical properties of these compounds at the molecular level (Calderbank, Fèvre, & Ritchie, 1968).

Synthesis and Reactivity Studies

Studies have also focused on the synthesis of derivatives from dinitrobenzenes and their reactivity. For example, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene, which uses similar compounds, sheds light on the methods and efficiency of synthesizing related chemicals (Xuan et al., 2010).

Covalent Organic Frameworks

The compound has found application in the creation of covalent organic frameworks (COFs), where it is used as a building unit. These frameworks have high crystallinity and stability, making them suitable for a variety of applications in materials science (Uribe-Romo et al., 2011).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

1,2-diethoxy-4,5-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6/c1-3-17-9-5-7(11(13)14)8(12(15)16)6-10(9)18-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZQXWYRDKWMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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